molecular formula C16H11F3N6O2 B2808311 2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866149-05-5

2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2808311
CAS No.: 866149-05-5
M. Wt: 376.299
InChI Key: GWVFKFGLDOMNKY-NUGSKGIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a trifluoromethyl group and a pyrimidinyloxyphenyl moiety

Preparation Methods

The synthesis of 2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps. One common synthetic route starts with the preparation of benzylidene acetones and ammonium thiocyanates. The process includes the following steps :

    Ring Closure: The initial step involves the cyclization of acyclic starting materials to form the pyrimidine ring.

    Aromatization: This step converts the intermediate into an aromatic compound.

    S-Methylation: Introduction of a methyl group to the sulfur atom.

    Oxidation: Conversion of the methylsulfonyl compound to its oxidized form.

    Formation of Guanidines: Reaction with suitable amines to form the final product.

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and trifluoromethyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

When compared to other similar compounds, 2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include other 2-aminopyrimidine derivatives, which may differ in their substituents and overall structure . These differences can significantly impact their reactivity, stability, and biological activity.

Similar Compounds

  • 2-aminopyrimidine
  • 2-amino-4(3H)-pyrimidinone
  • 2-amino-6-(trifluoromethyl)-4(3H)-pyrimidinone

These compounds share a common pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-amino-3-[(E)-(3-pyrimidin-2-yloxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N6O2/c17-16(18,19)12-8-13(26)25(14(20)24-12)23-9-10-3-1-4-11(7-10)27-15-21-5-2-6-22-15/h1-9H,(H2,20,24)/b23-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVFKFGLDOMNKY-NUGSKGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)C=NN3C(=O)C=C(N=C3N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)/C=N/N3C(=O)C=C(N=C3N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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